4-Quinazolinecarbonitrile

Vue d'ensemble

Description

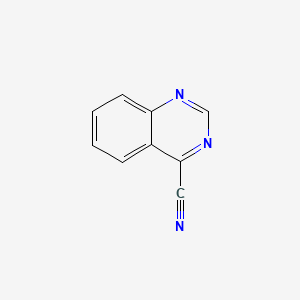

4-Quinazolinecarbonitrile, also known as Quinazoline-4-carbonitrile or 4-Cyanoquinazoline, is a chemical compound with the molecular formula C9H5N3 . It has a molecular weight of 155.16 g/mol .

Synthesis Analysis

The synthesis of 4-Quinazolinecarbonitrile and its derivatives has been a subject of research. For instance, one study reported the reaction of 4-Quinazolinecarbonitrile with Grignard reagents . Another study discussed the synthesis of 4-quinazoline derivatives using transition metal catalysis .Molecular Structure Analysis

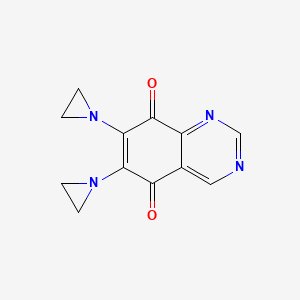

The molecular structure of 4-Quinazolinecarbonitrile includes a quinazoline ring with a cyano group at the 4-position . The InChI key of the compound is VBCVBVXRDBPFIL-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Quinazolinecarbonitrile has been found to react with various nucleophilic reagents. For example, it reacts with Grignard reagents to afford 4-alkylquinazolines . It also reacts with active methylene compounds .Physical And Chemical Properties Analysis

4-Quinazolinecarbonitrile has a molecular weight of 155.16 g/mol, a computed XLogP3 of 1, and a topological polar surface area of 49.6 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique

Reaction with Nucleophilic Reagents

4-Quinazolinecarbonitrile reacts with nucleophilic reagents . The 4-position in 4-Quinazolinecarbonitrile is very reactive to anionoid reagents . For example, it reacts with 10% potassium hydroxide at room temperature to afford 4(3H)-quinazolinone .

Reaction with Grignard Reagents

4-Quinazolinecarbonitrile reacts with Grignard reagents . This reaction produces 4-alkylquinazoline and not 4-acylquinazoline . For instance, it reacts with methylmagnesium iodide to produce 4-methylquinazoline .

Reaction with Sodium Alkoxide

4-Quinazolinecarbonitrile reacts with sodium alkoxide to produce 4-alkoxyquinazolines .

Reaction with Sodium Phenoxide

When 4-Quinazolinecarbonitrile reacts with sodium phenoxide, it produces 4-phenoxyquinazoline .

Reaction with Hydrazine

4-Quinazolinecarbonitrile reacts with hydrazine to produce 4-hydrazinoquinazoline .

Reaction with Primary Amines

4-Quinazolinecarbonitrile reacts with primary amines such as butylamine (an aliphatic primary amine), piperidine (an aliphatic secondary amine), or aniline (an aromatic primary amine) to produce 4-butylaminoquinazoline, 4-piperidinoquinazoline, or 4-anilinoquinazoline respectively .

Reaction with Ketones

4-Quinazolinecarbonitrile reacts with ketones in the presence of 50% sodium hydroxide . For example, it reacts with acetone to afford 1-(4-quinazolinyl)-2-propanone .

Reaction with Active Methylene Compounds

4-Quinazolinecarbonitrile reacts with active methylene compounds . In the presence of sodium amide, it reacts with ethyl acetoacetate, diethyl malonate, or ethyl cyanoacetate to give ethyl 4-quinazolineacetate and ethyl α-cyano-4-quinazolineacetate respectively .

Mécanisme D'action

Target of Action

4-Quinazolinecarbonitrile, also known as Quinazoline-4-carbonitrile, is a compound that primarily targets the 4-position in its structure . This position is highly reactive to anionoid reagents .

Mode of Action

The compound interacts with its targets through a reaction with Grignard reagents . Two reaction products may be expected from the reaction of 4-Quinazolinecarbonitrile with Grignard reagents. One is 4-acylquinazoline, which is generally derivable by the reaction of the cyano group with Grignard reagents, and the other is 4-alkylquinazoline, which is formed when Grignard reagents directly attack the 4-position .

Biochemical Pathways

The affected pathways involve the reaction of 4-Quinazolinecarbonitrile with Grignard reagents . This suggests that the cyano group at the 4-position of 4-Quinazolinecarbonitrile has unique chemical properties that influence its reactivity with Grignard reagents .

Result of Action

The result of the action of 4-Quinazolinecarbonitrile involves the formation of various derivatives such as 4-methylquinazoline, 4-ethylquinazoline, 4-isopropylquinazoline, 4-phenylquinazoline, and 4-benzylquinazoline . These derivatives are formed when 4-Quinazolinecarbonitrile reacts with different Grignard reagents .

Action Environment

The action of 4-Quinazolinecarbonitrile is influenced by the environment in which the reactions take place. For instance, the reaction of 4-Quinazolinecarbonitrile with Grignard reagents occurs in an anhydrous ether . The environment can influence the compound’s action, efficacy, and stability.

Orientations Futures

Propriétés

IUPAC Name |

quinazoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVBVXRDBPFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189665 | |

| Record name | 4-Quinazolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36082-71-0 | |

| Record name | 4-Quinazolinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinazolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

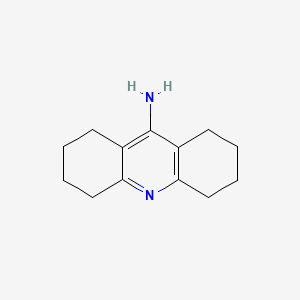

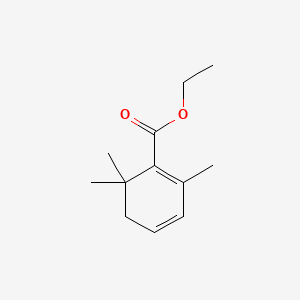

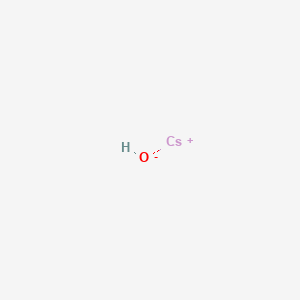

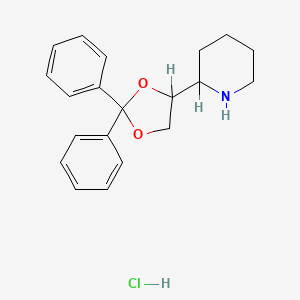

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4-Quinazolinecarbonitrile?

A1: 4-Quinazolinecarbonitrile (molecular formula C9H5N3, molecular weight 155.15 g/mol) consists of a quinazoline ring system, a benzene ring fused to a pyrimidine ring, with a nitrile (-CN) group attached at the 4-position of the quinazoline moiety. This electron-deficient nitrile group significantly influences the compound's reactivity, particularly with nucleophilic reagents.

Q2: How does 4-Quinazolinecarbonitrile react with Grignard reagents?

A2: 4-Quinazolinecarbonitrile exhibits high reactivity towards Grignard reagents, which act as nucleophiles. This reaction primarily leads to the substitution of the nitrile group. For example, reactions with alkyl and aryl Grignard reagents yield 4-alkylquinazolines and 4-arylquinazolines, respectively [, ]. The reaction mechanism likely involves the nucleophilic attack of the Grignard reagent on the electron-deficient carbon of the nitrile group, followed by hydrolysis to yield the corresponding 4-substituted quinazoline.

Q3: Can 4-Quinazolinecarbonitrile undergo reactions with other nucleophilic reagents besides Grignard reagents?

A3: Yes, 4-Quinazolinecarbonitrile readily reacts with various nucleophiles. For instance, reactions with ketones in the presence of a base like sodium hydroxide afford 1-(4-quinazolinyl)-alkyl/aryl ketones []. This highlights the versatility of 4-Quinazolinecarbonitrile as a building block in organic synthesis.

Q4: Are there differences in reactivity between 4-Quinazolinecarbonitrile and its 4-chloro derivative, 4-chloroquinazoline, towards nucleophiles?

A4: While both compounds react with Grignard reagents, differences exist in their reactivity and the product distribution. For example, reactions of 4-chloroquinazoline with certain Grignard reagents can lead to the formation of 4,4'-biquinazoline as a significant byproduct, unlike those with 4-Quinazolinecarbonitrile []. This difference suggests a distinct reactivity profile for the 4-position in 4-Quinazolinecarbonitrile compared to its 4-chloro counterpart.

Q5: Can 4-Quinazolinecarbonitrile be used to synthesize more complex heterocyclic systems?

A5: Yes, 4-Quinazolinecarbonitrile serves as a valuable precursor for synthesizing diverse fused pyrimidine derivatives. For instance, reacting it with hydrazine hydrate leads to the formation of a 2,4-dihydrazino derivative, which can be further transformed into other heterocycles like ditetrazolo[1,5-a:1′,5′-c]pyrimidine and pyrazolo[3,4-d]-s-triazolo[3,4-b]pyrimidine []. This highlights its utility in constructing complex heterocyclic scaffolds with potential biological activities.

Q6: What spectroscopic techniques are useful for characterizing 4-Quinazolinecarbonitrile and its derivatives?

A6: Mass spectrometry plays a crucial role in elucidating the fragmentation patterns of 4-Quinazolinecarbonitrile and its derivatives []. Analysis of these patterns provides insights into the relative stabilities of different ring systems and the influence of substituents on fragmentation pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.